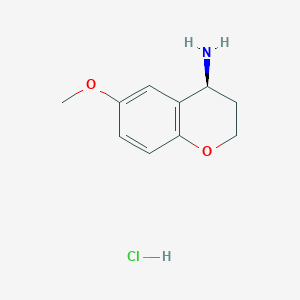

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

描述

Systematic IUPAC Name and Synonyms

The compound’s systematic IUPAC name is (4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine hydrochloride . This nomenclature reflects its benzopyran-derived structure with a methoxy substituent at position 6, an amine group at position 4, and a hydrochloride counterion.

Common synonyms include:

- (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

- 6-Methoxy-4-chromanamine hydrochloride

- (4S)-6-Methoxy-3,4-dihydro-2H-chromen-4-amine HCl .

These aliases emphasize variations in ring numbering (chromen vs. chroman) and stereochemical descriptors.

CAS Registry Number and Molecular Formula

The compound is uniquely identified by the CAS Registry Number 1392218-75-5 . Its molecular formula is C₁₀H₁₄ClNO₂ , with a molecular weight of 215.68 g/mol . The structural composition is detailed below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| CAS Number | 1392218-75-5 |

| XLogP3-AA (Predicted) | 1.9 |

The formula accounts for a benzopyran core (C₉H₉O), a methoxy group (OCH₃), an amine (NH₂), and a hydrochloride (HCl).

Stereochemical Designation and Chiral Center Configuration

The (4S) prefix denotes the compound’s stereochemistry at the C4 chiral center . This configuration arises from the tetrahedral geometry of the amine-bearing carbon in the dihydrobenzopyran ring. Key stereochemical features include:

Chiral Center :

Ring Conformation :

Impact of Stereochemistry :

The stereochemical integrity is preserved in the hydrochloride salt form, as confirmed by X-ray crystallography and chiral HPLC analyses in related chroman derivatives.

属性

IUPAC Name |

(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQHESJUHEMLZ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)OCC[C@@H]2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Benzopyran Amide Intermediate

- Starting from (R)-3,4-dihydro-8-methoxy-1(2H)-benzopyran-3-amine, the amide is formed by reaction with propionyl chloride in the presence of triethylamine in anhydrous methylene chloride at 0°C to room temperature over 2 hours. This yields (R)-N-[3,4-dihydro-8-methoxy-1(2H)-benzopyran-3-yl]propanamide.

Reduction to Amine

- The amide intermediate is subjected to reduction using borane-dimethylsulphide complex in anhydrous tetrahydrofuran under nitrogen atmosphere at room temperature, followed by reflux for 1 hour.

- After cooling, methanol and concentrated hydrochloric acid (9:1 ratio) are added dropwise, and the mixture is refluxed for an additional hour.

- The solvent is evaporated, and the residue is washed with methanol and ethanol to isolate the amine hydrochloride salt.

- This step yields (R)-N-propyl-3,4-dihydro-8-methoxy-1(2H)-benzopyran-3-amine hydrochloride with an 86% yield.

Formation of the Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by stirring in ethyl acetate saturated with hydrochloric acid overnight, followed by filtration to obtain the hydrochloride as a white solid.

Reaction Conditions and Monitoring

- The reduction reaction is monitored by infrared spectroscopy to observe the disappearance of the isocyanate peak (~2254 cm^-1) when diphenylphosphorylazide is used in intermediate steps.

- Reactions are typically carried out under inert atmosphere (nitrogen) to prevent oxidation.

- Solvent removal is done under reduced pressure to avoid decomposition.

Characterization Data Summary

Alternative Synthetic Insights

- Similar benzopyran derivatives have been prepared by Friedel-Crafts acylation followed by intramolecular cyclization and reduction steps using palladium-carbon hydrogenation or borane complexes.

- The use of optically pure starting materials such as (S)- or (R)-malic acid derivatives facilitates stereoselective synthesis of chiral benzopyran amines.

- Activation of hydroxyl groups by sulfonyl chlorides or acyl chlorides enhances cyclization efficiency.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Amide formation | Propionyl chloride, triethylamine, CH2Cl2, 0°C to RT | Amide intermediate formed |

| 2 | Reduction to amine | Borane-dimethylsulphide, THF, reflux, then MeOH/HCl | Amine hydrochloride salt, 86% yield |

| 3 | Salt formation | Ethyl acetate saturated with HCl, overnight stirring | Hydrochloride salt isolated |

化学反应分析

Types of Reactions

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its fully saturated analogs using reducing agents like hydrogen in the presence of a palladium catalyst.

Substitution: The methoxy and amine groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Fully saturated benzopyran derivatives.

Substitution: Alkylated, acylated, or sulfonylated derivatives.

科学研究应用

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

作用机制

The mechanism of action of (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.

相似化合物的比较

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in substituents at position 6, stereochemistry, or heteroatom substitution in the ring system. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects

- Methoxy vs. In contrast, the chloro substituent in the analog is electron-withdrawing, which may increase metabolic stability but reduce polarity.

- Ethyl Substituent () : The ethyl group introduces hydrophobicity, likely improving membrane permeability but reducing aqueous solubility compared to methoxy.

Stereochemical Considerations

The (4S) configuration in the target compound and its ethyl analog () contrasts with the (4R) configuration in the fluoro-dimethyl analog (). Stereochemistry critically influences chiral recognition in biological systems, where enantiomers may exhibit divergent pharmacokinetic or activity profiles.

生物活性

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a compound with significant biological activity, primarily recognized for its potential as an allosteric modulator against Hepatitis B virus core proteins. This article delves into its biological properties, mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by its unique benzopyran structure, featuring:

- Methoxy group at the 6-position

- Amine group at the 4-position

This configuration contributes to its solubility and biological activity. Its chemical formula is , and it is identified by the CAS Registry Number 1392218-75-5.

Antiviral Properties

Research indicates that this compound acts as an allosteric modulator of Hepatitis B virus core proteins. This modulation can influence viral replication pathways, making it a candidate for antiviral therapy. The compound's interaction with viral proteins may inhibit their function, thereby reducing viral load in infected cells.

Other Potential Activities

Beyond antiviral effects, preliminary studies suggest that this compound may exhibit:

- Antioxidant activity : Potentially reducing oxidative stress within cells.

- Anti-inflammatory properties : Modulating inflammatory pathways which could be beneficial in various inflammatory conditions .

The mechanism through which this compound exerts its biological effects likely involves:

- Interaction with specific molecular targets : The compound may interact with enzymes or receptors involved in cellular signaling pathways.

- Influence on cellular pathways : It may affect pathways related to oxidative stress and inflammation, leading to its observed biological effects .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzopyran Ring : Achieved through cyclization reactions involving phenolic derivatives.

- Introduction of the Methoxy Group : Methylation of the hydroxyl group at the 6th position using methyl iodide or dimethyl sulfate.

- Conversion to Hydrochloride Salt : Final conversion of the free amine to its hydrochloride form enhances solubility.

Comparison with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against other benzopyran derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methoxyflavone | Flavonoid structure | Lacks amine functionality; primarily antioxidant. |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Known for anticoagulant properties. |

| 2H-Chromen-2-one | Basic chromenone structure | Lacks methoxy substitution; less biological activity. |

The presence of both methoxy and amine groups in this compound enhances its biological activity and specificity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antiviral Efficacy Study : In vitro studies demonstrated that this compound effectively reduced Hepatitis B viral replication in infected cell lines by modulating core protein interactions.

- Oxidative Stress Reduction : Research indicated that this compound could reduce markers of oxidative stress in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative damage .

常见问题

Q. What are the established synthetic routes for (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride?

The synthesis typically involves a multi-step approach:

- Ring formation : A benzopyran scaffold is constructed via acid-catalyzed cyclization of substituted phenolic precursors (e.g., 6-methoxy-2-propenylphenol derivatives) .

- Chiral resolution : The (4S)-stereochemistry is achieved using chiral auxiliaries or enantioselective hydrogenation. For example, asymmetric reduction of a ketone intermediate with catalysts like (R)-BINAP-Ru complexes can yield the desired stereoisomer .

- Hydrochloride salt formation : The free base is treated with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

Key validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® AD-H column) and compare retention times with standards .

Q. How can researchers validate the structural integrity of this compound?

A combination of analytical techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : H and C NMR should confirm the benzopyran scaffold, methoxy group (δ ~3.8 ppm), and amine proton environment (δ ~1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula (exact mass: 223.0744) .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction refined via SHELXL (e.g., using Mo-Kα radiation) provides unambiguous evidence of the (4S) configuration .

Q. What safety protocols are critical for handling this compound?

Based on analogs (e.g., 2H-1-benzopyran derivatives):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Acute toxicity mitigation : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid dust formation during handling .

- Storage : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent amine oxidation .

Advanced Research Questions

Q. How can enantiomer-specific pharmacological activity be investigated for this compound?

Methodology :

- Enantiomer separation : Use preparative chiral chromatography (e.g., Chiralcel® OD column) to isolate (4S) and (4R) forms .

- In vitro assays : Test binding affinity to target receptors (e.g., serotonin or adrenergic receptors) using radioligand displacement assays. Compare IC values between enantiomers .

- Molecular docking : Perform simulations (e.g., AutoDock Vina) to analyze stereospecific interactions with receptor binding pockets. Validate with mutagenesis studies .

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

Troubleshooting steps :

- Data collection : Ensure high-resolution (<1.0 Å) datasets to resolve electron density ambiguities. Use synchrotron radiation if twinning is suspected .

- Refinement software : Employ SHELXL for small-molecule refinement. If , check for missed symmetry or disorder .

- Cross-validation : Compare with spectroscopic data (e.g., NOESY for spatial proximity of protons) or computational models (DFT-optimized geometries) .

Q. What strategies optimize yield in enantioselective synthesis?

Experimental design :

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric induction during key steps like ring closure or amine formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) often enhance enantiomeric excess (ee). Monitor reaction progress via TLC or inline IR .

- Scale-up considerations : Use flow chemistry for reproducible chiral resolution. For example, continuous hydrogenation with immobilized catalysts reduces batch variability .

Q. How can researchers assess metabolic stability in preclinical studies?

Protocol :

- In vitro assays : Incubate the compound with liver microsomes (human/rodent) and quantify remaining parent compound via LC-MS/MS. Calculate half-life () .

- Metabolite identification : Use high-resolution MS/MS (e.g., Q-TOF) to detect Phase I/II metabolites. Common pathways include O-demethylation of the methoxy group .

- CYP inhibition screening : Evaluate inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Q. What analytical methods resolve batch-to-batch variability in purity?

Quality control workflow :

- HPLC-DAD : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities (>98% purity threshold) .

- Karl Fischer titration : Quantify residual water (<0.5% w/w) to prevent hydrochloride salt hydrolysis .

- Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。